Regioisomeric Comparison of Computed Lipophilicity (XLogP3-AA) Across Monochloro-Monomethoxy Pyridazinones
The 4-chloro-6-methoxy substitution pattern yields a computed XLogP3-AA value of 0.5, which is distinctly different from the 4-chloro-5-methoxy regioisomer (XLogP3-AA = 0.3), whereas the 5-chloro-6-methoxy regioisomer also returns a value of 0.5 [1][2][3]. This difference arises from altered electronic distribution and intramolecular hydrogen-bonding capacity, and it translates into differential membrane permeability and solubility behavior in biological systems [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 4-Chloro-5-methoxypyridazin-3(2H)-one (CAS 63910-43-0): XLogP3-AA = 0.3; 5-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-83-8): XLogP3-AA = 0.5 |
| Quantified Difference | Δ XLogP3-AA = +0.2 versus the 4-chloro-5-methoxy regioisomer; no difference versus 5-chloro-6-methoxy |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem |
Why This Matters
The higher lipophilicity of the 4-chloro-6-methoxy regioisomer relative to the 4-chloro-5-methoxy analog may improve passive membrane permeability and is a critical parameter for chemical probe or lead compound selection.
- [1] PubChem. 4-Chloro-6-methoxypyridazin-3(2H)-one. Compound Summary CID 71337635. XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/113707-82-7. View Source
- [2] PubChem. 4-Chloro-5-methoxypyridazin-3(2H)-one. Compound Summary CID 819793. XLogP3-AA = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/63910-43-0. View Source
- [3] PubChem. 5-Chloro-6-methoxypyridazin-3(2H)-one. Compound Summary CID 71337636. XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/113707-83-8. View Source
- [4] Anwair, M. A. S.; et al. Lipophilicity of Aminopyridazinone Regioisomers. J. Agric. Food Chem. 2003, 51, 5262–5270. DOI: 10.1021/jf0343938. View Source
